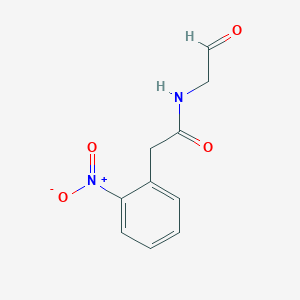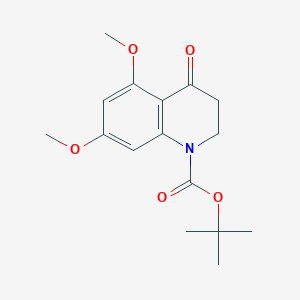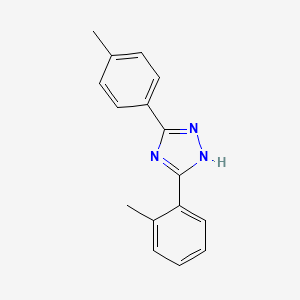
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: is a derivative of s-Triazole, a five-membered heterocyclic compound containing three nitrogen atoms. The presence of o-tolyl and p-tolyl groups in the 3 and 5 positions, respectively, imparts unique chemical properties to this compound. s-Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield triazole oxides, while substitution reactions could introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target molecules.
Comparación Con Compuestos Similares
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
3,5-Dimethyl-1H-pyrazole: A structurally similar compound with distinct reactivity and uses.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
The uniqueness of s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
65697-89-4 |
|---|---|
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
5-(2-methylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-11-7-9-13(10-8-11)15-17-16(19-18-15)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,17,18,19) |
Clave InChI |
QHLGMHWLIPIGPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



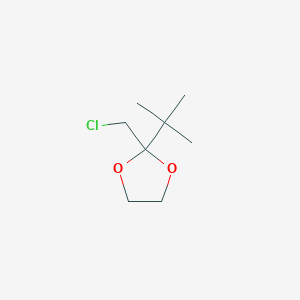
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
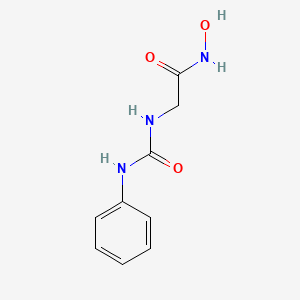
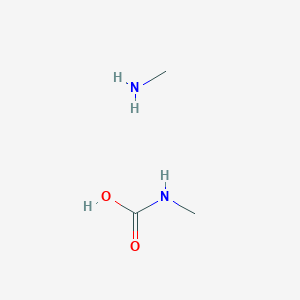

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
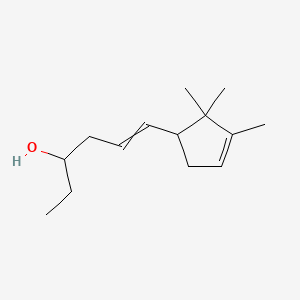
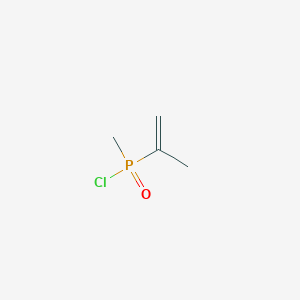
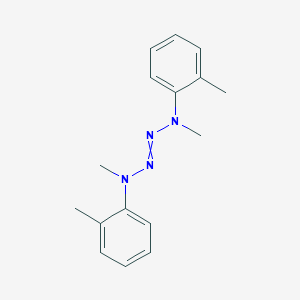

![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
